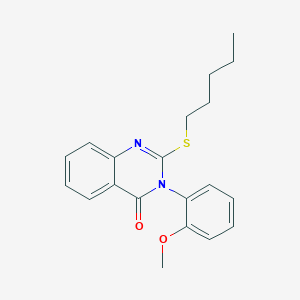
3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone
描述
3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone, also known as MPQ, is a chemical compound that belongs to the class of quinazolinone derivatives. It is a potent and selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which plays a crucial role in regulating intracellular signaling pathways in the brain. MPQ has been the subject of extensive research due to its potential applications in the treatment of various neurological and psychiatric disorders.
作用机制
3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone exerts its pharmacological effects by selectively inhibiting PDE10A, which is highly expressed in the striatum and other regions of the brain. PDE10A plays a crucial role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain, which are involved in various intracellular signaling pathways. By inhibiting PDE10A, 3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone increases the levels of cAMP and cGMP, leading to enhanced intracellular signaling and improved cognitive and motor function.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone can improve cognitive function, reduce motor symptoms, and increase dopamine release in the brain. 3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal growth and survival. Additionally, 3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
实验室实验的优点和局限性
One advantage of using 3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone in lab experiments is its potent and selective inhibition of PDE10A, which allows for precise modulation of intracellular signaling pathways. Additionally, 3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for clinical development. However, one limitation of using 3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone in lab experiments is its high cost and limited availability, which may restrict its widespread use in research.
未来方向
Future research on 3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone could focus on exploring its potential applications in the treatment of other neurological and psychiatric disorders, such as depression and anxiety disorders. Additionally, further studies could investigate the underlying mechanisms of 3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone's pharmacological effects, including its effects on intracellular signaling pathways and gene expression. Finally, future research could focus on developing more cost-effective and scalable methods for synthesizing 3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone, which could facilitate its widespread use in research and clinical settings.
科学研究应用
3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone has been extensively studied for its potential applications in the treatment of various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. Studies have shown that 3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone can improve cognitive function, reduce motor symptoms, and increase dopamine release in the brain.
属性
IUPAC Name |
3-(2-methoxyphenyl)-2-pentylsulfanylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-3-4-9-14-25-20-21-16-11-6-5-10-15(16)19(23)22(20)17-12-7-8-13-18(17)24-2/h5-8,10-13H,3-4,9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRLAWPOXKOTDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



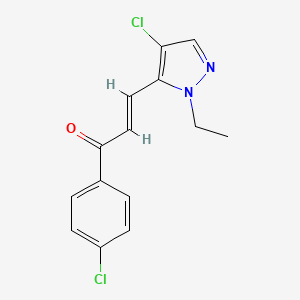
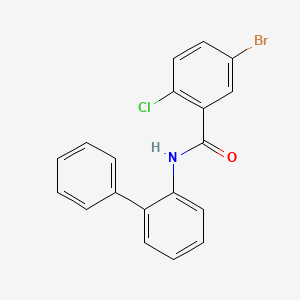
![N-allyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4849150.png)
![2-(1-{[4-(2-hydroxyethyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)-N-(3-methylphenyl)acetamide](/img/structure/B4849156.png)
![1,1'-[1-(2-chlorophenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone](/img/structure/B4849160.png)
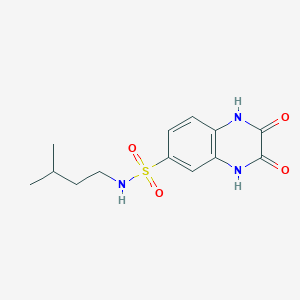
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4849176.png)
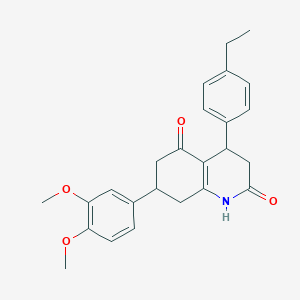
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4849191.png)
![methyl 2-{[({5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4849216.png)

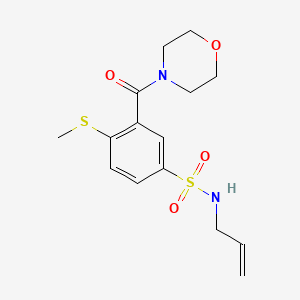
![6-chloro-3,4-dimethyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4849240.png)
![N-(4-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4849249.png)